N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a pyridine ring, and an oxadiazole ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine typically involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by the coupling of these moieties with the pyridine ring. Common reagents and conditions used in these reactions include:
Palladium-catalyzed C-N cross-coupling: This step involves the use of palladium chloride (PdCl₂), xantphos, and cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane at elevated temperatures (around 130°C) .
Nucleophilic substitution: This step may involve the use of ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at moderate temperatures (50°C) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions .
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures (40°C) .
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol at room temperature.
Substitution: Various halides and nucleophiles in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells .
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, leading to various biological effects. For example, in cancer cells, it may induce apoptosis by disrupting microtubule assembly and causing cell cycle arrest . The compound’s ability to interact with tubulin and other proteins involved in cell division makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound shares the benzodioxole moiety but differs in the presence of a piperidine ring instead of the oxadiazole and pyridine rings .
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound features a similar benzodioxole moiety but has a different overall structure .
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine is unique due to its combination of benzodioxole, pyridine, and oxadiazole rings, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H17N5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[2-(pyridin-3-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C21H17N5O3/c1-2-6-17(23-12-14-4-3-9-22-11-14)16(5-1)20-25-26-21(29-20)24-15-7-8-18-19(10-15)28-13-27-18/h1-11,23H,12-13H2,(H,24,26) |
InChI Key |
YGEIJPASRUSQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.